molecular formula C31H29ClN2O5 B10870514 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

Cat. No.: B10870514
M. Wt: 545.0 g/mol
InChI Key: DMOXCDJHUAFDAE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an isopropyl group, and a cyano-substituted furyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-isopropyl-5-methylphenoxy)-N~1~-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the chlorination of 2-isopropyl-5-methylphenol to form 4-chloro-2-isopropyl-5-methylphenol.

    Coupling with acetic acid: The chlorinated phenol is then reacted with acetic acid under acidic conditions to form 4-chloro-2-isopropyl-5-methylphenoxyacetic acid.

    Formation of the furyl intermediate: Separately, 3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Final coupling: The phenoxyacetic acid and the furyl intermediate are coupled under amide-forming conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and furyl groups can be oxidized under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and furyl groups.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-isopropyl-5-methylphenoxy)-N~1~-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-isopropyl-5-methylphenol: A simpler phenolic compound with similar structural features.

    3-Cyano-4,5-bis(4-methoxyphenyl)-2-furyl derivatives: Compounds with similar furyl and cyano groups.

Uniqueness

2-(4-Chloro-2-isopropyl-5-methylphenoxy)-N~1~-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furyl]acetamide is unique due to its combination of a chlorinated phenoxy group, an isopropyl group, and a cyano-substituted furyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H29ClN2O5

Molecular Weight

545.0 g/mol

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

InChI

InChI=1S/C31H29ClN2O5/c1-18(2)24-15-26(32)19(3)14-27(24)38-17-28(35)34-31-25(16-33)29(20-6-10-22(36-4)11-7-20)30(39-31)21-8-12-23(37-5)13-9-21/h6-15,18H,17H2,1-5H3,(H,34,35)

InChI Key

DMOXCDJHUAFDAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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